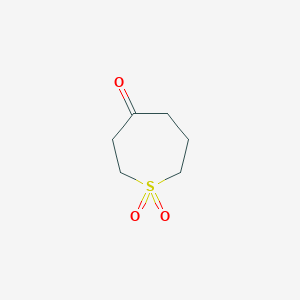
1lambda6-Thiepane-1,1,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1lambda6-Thiepane-1,1,4-trione is a six-membered cyclic compound with a sulfur atom and three carbonyl functional groups. Its molecular formula is C6H10O3S .
Molecular Structure Analysis
The molecular structure of 1lambda6-Thiepane-1,1,4-trione consists of a six-membered ring with a sulfur atom and three carbonyl functional groups. The molecular weight is 162.20 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1lambda6-Thiepane-1,1,4-trione are not well-documented. The molecular weight is 162.20 .Applications De Recherche Scientifique
Synthesis and Characterization
1lambda6-Thiepane-1,1,4-trione is a compound with potential applications in various fields of scientific research, including organic synthesis and materials science. Research has focused on synthesizing novel compounds and exploring their properties. For instance, the synthesis and conformational analysis of tri- and tetrathiacycloalkanes from marine bacteria have contributed to understanding the structural flexibility and potential biological activity of thiepane derivatives (Sobik et al., 2007). Additionally, the study on the synthesis, chromatographic separation, and spectroscopic analysis of chiral thiepane tetraol derivatives has provided insights into the stereochemical configurations and potential applications of thiepane-based molecules in chiral technology (Cerè et al., 2005).
Organic Electronics
Research on organic light-emitting diodes (OLEDs) and other organic electronics has also benefited from compounds related to 1lambda6-Thiepane-1,1,4-trione. Studies on the use of specific derivatives as dopants in OLED fabrication highlight the impact of molecular design on the efficiency and performance of organic electronic devices. For example, 2-(stilben-4-yl)benzoxazole derivatives have been explored for their potential in enhancing light emission efficiency and understanding the emission mechanism in OLEDs (Ko et al., 2001).
Catalysis and Polymerization
The catalytic applications of compounds related to 1lambda6-Thiepane-1,1,4-trione have been investigated, particularly in the context of ring-opening polymerization. Rare earth metal complexes supported by dithiaalkanediyl-bridged bis(phenolato) ligands have been shown to effectively catalyze the ring-opening polymerization of L-lactide, demonstrating the potential of thiepane derivatives in developing new catalytic systems for polymer synthesis (Ma et al., 2003).
Conformational Studies
Conformational studies of seven-membered ring thiosugars, including derivatives related to 1lambda6-Thiepane-1,1,4-trione, have provided valuable insights into the stability and chemical shifts of such compounds. These studies are crucial for understanding the structural dynamics and potential reactivity of thiepane derivatives in various chemical environments (Tai et al., 2014).
Propriétés
IUPAC Name |
1,1-dioxothiepan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-6-2-1-4-10(8,9)5-3-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZIXNJWKFGGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1lambda6-Thiepane-1,1,4-trione | |
CAS RN |
41511-88-0 |
Source


|
| Record name | 1lambda6-thiepane-1,1,4-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)
![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)
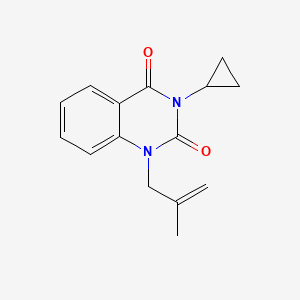
![7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2596224.png)
![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)
![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)
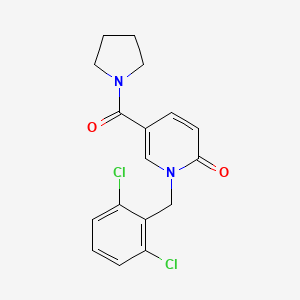
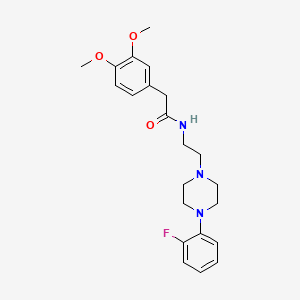
![N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2596230.png)
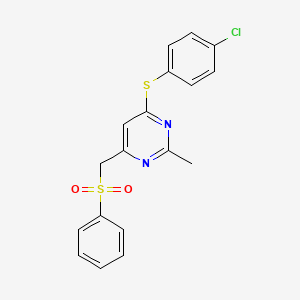
![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide](/img/structure/B2596235.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2596237.png)
![5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2596238.png)